molecular formula C27H24FN3O2 B4296250 (2Z)-3-(4-FLUOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE

(2Z)-3-(4-FLUOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE

Cat. No.: B4296250
M. Wt: 441.5 g/mol
InChI Key: NCWJGHAYPINRTE-UQQQWYQISA-N
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Description

(2Z)-3-(4-FLUOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is a complex organic compound that features a combination of fluorophenyl, indole, and benzamide groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-FLUOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole derivative is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Coupling Reaction: The indole derivative is then coupled with a fluorophenyl compound using a Suzuki-Miyaura coupling reaction.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction, where the coupled product reacts with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(4-FLUOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or carbonyl groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z)-3-(4-FLUOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-3-(4-FLUOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide
  • N-[2-(4-bromophenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide
  • N-[2-(4-methylphenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide

Uniqueness

(2Z)-3-(4-FLUOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets .

Properties

IUPAC Name

N-[(Z)-1-(4-fluorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2/c1-18-22(23-9-5-6-10-24(23)30-18)15-16-29-27(33)25(17-19-11-13-21(28)14-12-19)31-26(32)20-7-3-2-4-8-20/h2-14,17,30H,15-16H2,1H3,(H,29,33)(H,31,32)/b25-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWJGHAYPINRTE-UQQQWYQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC=C(C=C3)F)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-3-(4-FLUOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Reactant of Route 2
Reactant of Route 2
(2Z)-3-(4-FLUOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Reactant of Route 3
Reactant of Route 3
(2Z)-3-(4-FLUOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Reactant of Route 4
Reactant of Route 4
(2Z)-3-(4-FLUOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Reactant of Route 5
Reactant of Route 5
(2Z)-3-(4-FLUOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Reactant of Route 6
Reactant of Route 6
(2Z)-3-(4-FLUOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE

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